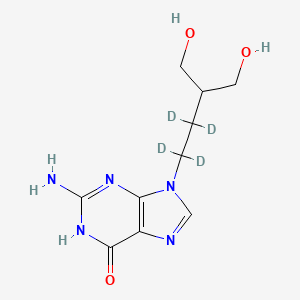
1-Methyl-nicotinamide Methosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-nicotinamide Methosulphate: is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a derivative of nicotinamide, a form of vitamin B3, and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-nicotinamide Methosulphate can be synthesized through the methylation of nicotinamide using methyl sulfate as a methylating agent. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-nicotinamide Methosulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
1-Methyl-nicotinamide Methosulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including hydrogenation of pyridinium salts.
Biology: It is studied for its role in cellular metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and vasoprotective properties.
Mechanism of Action
The mechanism of action of 1-Methyl-nicotinamide Methosulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.
Pathways Involved: It is involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and plays a role in regulating thrombolytic and inflammatory processes in the cardiovascular system.
Comparison with Similar Compounds
1-Methylnicotinamide: A closely related compound with similar biological activities.
Nicotinamide: The parent compound from which 1-Methyl-nicotinamide Methosulphate is derived.
Nicotinic Acid: Another derivative of vitamin B3 with distinct biological properties.
Uniqueness: this compound is unique due to its specific methylation pattern and its ability to act as a reagent in hydrogenation reactions. Its distinct chemical structure and properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNOWPKJGLKBJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858074 |
Source


|
| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-09-8 |
Source


|
| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)





![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)
